molecular formula C8H14N2O B13320257 2-Amino-3-(cyclopent-1-en-1-yl)propanamide

2-Amino-3-(cyclopent-1-en-1-yl)propanamide

Cat. No.: B13320257
M. Wt: 154.21 g/mol
InChI Key: WROJCDJHJRGTES-UHFFFAOYSA-N
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Description

2-Amino-3-(cyclopent-1-en-1-yl)propanamide is an organic compound with the molecular formula C8H14N2O It is a derivative of propanamide, featuring an amino group and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(cyclopent-1-en-1-yl)propanamide can be achieved through several methods. One common approach involves the reaction of cyclopentene with an appropriate amine and acryloyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(cyclopent-1-en-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Amino-3-(cyclopent-1-en-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(cyclopent-1-en-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid
  • 2-Amino-3-(cyclopent-1-en-1-yl)propylamine

Uniqueness

2-Amino-3-(cyclopent-1-en-1-yl)propanamide is unique due to its specific structure, which combines an amino group with a cyclopentene ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-amino-3-(cyclopenten-1-yl)propanamide

InChI

InChI=1S/C8H14N2O/c9-7(8(10)11)5-6-3-1-2-4-6/h3,7H,1-2,4-5,9H2,(H2,10,11)

InChI Key

WROJCDJHJRGTES-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CC(C(=O)N)N

Origin of Product

United States

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